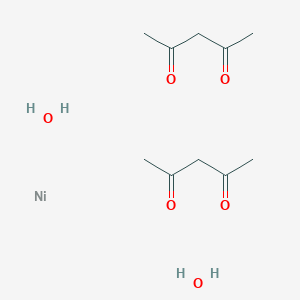
Nickel(II) acetylacetonate X H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(II) acetylacetonate X H2O, also known as bis(acetylacetonato)nickel(II), is a coordination complex with the formula [Ni(acac)2]·xH2O, where acac stands for the acetylacetonate anion (C5H7O2−). This compound is typically a blue-green crystalline solid that is soluble in water and various organic solvents. It is widely used in catalysis, materials synthesis, and organic chemistry due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel(II) acetylacetonate can be synthesized by reacting nickel chloride hexahydrate or nickel hydroxide with acetylacetone. The reaction typically involves the following steps:
- Dissolve nickel chloride hexahydrate or nickel hydroxide in water.
- Add acetylacetone to the solution.
- Adjust the pH of the solution to facilitate the formation of the complex.
- Crystallize the product by cooling the solution .
Industrial Production Methods: Industrial production of nickel(II) acetylacetonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Nickel(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other chelating agents or ligands
Major Products:
Oxidation: Higher oxidation state nickel complexes.
Reduction: Lower oxidation state nickel complexes.
Substitution: Nickel complexes with different ligands
Applications De Recherche Scientifique
Nickel(II) acetylacetonate has a wide range of applications in scientific research:
Mécanisme D'action
Nickel(II) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Cobalt(II) acetylacetonate
- Iron(III) acetylacetonate
- Copper(II) acetylacetonate
Uniqueness: Nickel(II) acetylacetonate is unique due to its specific coordination geometry and reactivity. It forms stable complexes with a wide range of ligands and exhibits distinct magnetic properties compared to other metal acetylacetonates .
Comparaison Avec Des Composés Similaires
- Cobalt(II) acetylacetonate: Used in similar catalytic applications but has different magnetic properties.
- Iron(III) acetylacetonate: Commonly used in oxidation reactions.
- Copper(II) acetylacetonate: Known for its use in organic synthesis and catalysis .
Propriétés
IUPAC Name |
nickel;pentane-2,4-dione;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H2,1-2H3;;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKICBWKSHTDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C.CC(=O)CC(=O)C.O.O.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NiO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330778 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-81-8 |
Source


|
| Record name | Nickel,4-pentanedionato)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
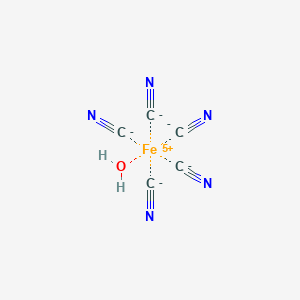



![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)
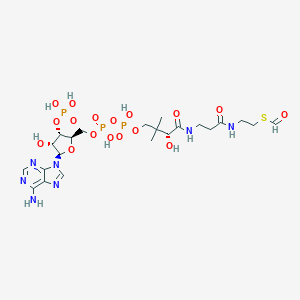
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)

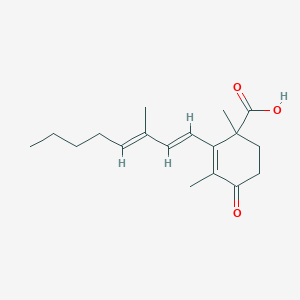


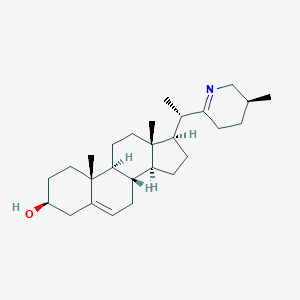
![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
